molecular formula C14H10O2 B1423794 5-(Naphthalen-1-YL)furan-2(3H)-one CAS No. 906560-16-5

5-(Naphthalen-1-YL)furan-2(3H)-one

Cat. No.: B1423794
CAS No.: 906560-16-5
M. Wt: 210.23 g/mol
InChI Key: KSFLWMPJLKCMBH-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-YL)furan-2(3H)-one is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Biological Activity

5-(Naphthalen-1-YL)furan-2(3H)-one, a compound featuring a fused naphthalene and furan structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological activities as reported in various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains.

In Vitro Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
  • Minimum Bactericidal Concentration (MBC) : Corresponding MBC values indicated effective bactericidal activity, with significant reductions in bacterial viability observed.
Bacterial StrainMIC (µM)MBC (µM)
Bacillus subtilis4.699.38
Staphylococcus aureus5.6411.28
Escherichia coli8.3316.66

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

Case Studies on Anticancer Effects

  • Cell Line Evaluation : In studies involving human cancer cell lines, the compound demonstrated notable antiproliferative effects. For instance, it showed IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines.
  • Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, which was confirmed by increased cell viability upon treatment with antioxidants.
Cell LineIC50 (µM)Apoptosis Induction (%)
HG-3 (CLL)0.17 - 0.3582 - 95
PGA-1 (CLL)0.35 - 1.9787 - 97

Other Biological Activities

Beyond antimicrobial and anticancer properties, preliminary research suggests additional biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting potential use in inflammatory conditions.

Properties

IUPAC Name

5-naphthalen-1-yl-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFLWMPJLKCMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695076
Record name 5-(Naphthalen-1-yl)furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906560-16-5
Record name 5-(Naphthalen-1-yl)furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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